molecular formula C11H15N3O B13176837 3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

Cat. No.: B13176837
M. Wt: 205.26 g/mol
InChI Key: HILCKPHQIDSMNO-UHFFFAOYSA-N
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Description

3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that belongs to the oxazole family. . This compound features a unique structure with a tert-butyl group at position 3, a methyl group at position 6, and an amine group at position 4 on the oxazole ring fused with a pyridine ring.

Preparation Methods

The synthesis of 3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridin-3-ol with tert-butyl isocyanide and methyl iodide in the presence of a base can yield the desired compound . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: Due to its unique structure, it has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine can be compared with other oxazole derivatives such as:

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-tert-butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine

InChI

InChI=1S/C11H15N3O/c1-6-5-7(12)8-9(11(2,3)4)14-15-10(8)13-6/h5H,1-4H3,(H2,12,13)

InChI Key

HILCKPHQIDSMNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C(C)(C)C)N

Origin of Product

United States

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